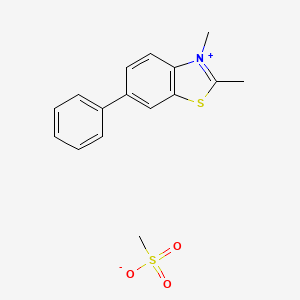
2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate typically involves the following steps:
Formation of Benzothiazole Core: The initial step involves the formation of the benzothiazole core by reacting ortho-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions:
Quaternization: The final step involves the quaternization of the nitrogen atom in the benzothiazole ring with methanesulfonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conducted in solvents like ethanol or tetrahydrofuran under mild conditions.
Substitution: Nucleophiles such as amines, thiols; reactions performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiazole derivatives
Substitution: Various substituted benzothiazole derivatives
科学的研究の応用
2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, with studies focusing on its mechanism of action and therapeutic potential.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism of action of 2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2,3-Dimethylbenzothiazolium iodide
- 2,3-Dimethyl-1,3-benzothiazol-3-ium chloride
- 6-Phenyl-2,3-dimethylbenzothiazolium bromide
Uniqueness
2,3-Dimethyl-6-phenyl-1,3-benzothiazol-3-ium methanesulfonate stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its methanesulfonate group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
654069-96-2 |
|---|---|
分子式 |
C16H17NO3S2 |
分子量 |
335.4 g/mol |
IUPAC名 |
2,3-dimethyl-6-phenyl-1,3-benzothiazol-3-ium;methanesulfonate |
InChI |
InChI=1S/C15H14NS.CH4O3S/c1-11-16(2)14-9-8-13(10-15(14)17-11)12-6-4-3-5-7-12;1-5(2,3)4/h3-10H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
CHKRKGUKVPVGEZ-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+](C2=C(S1)C=C(C=C2)C3=CC=CC=C3)C.CS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)
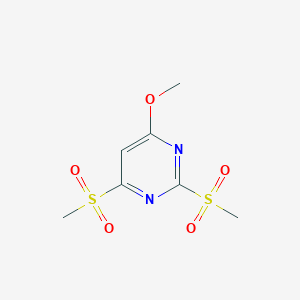
![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)
![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
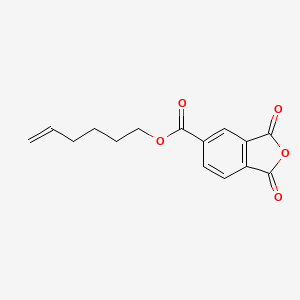
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
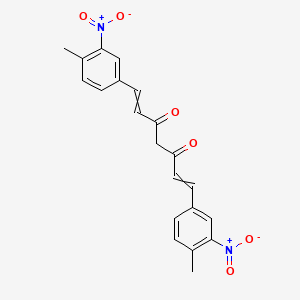
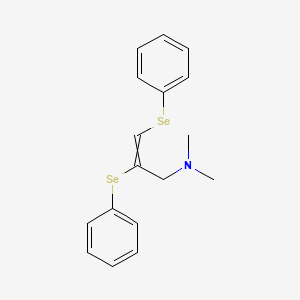
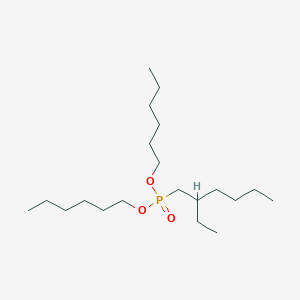
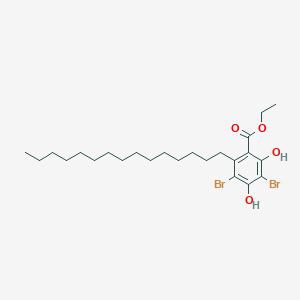
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
